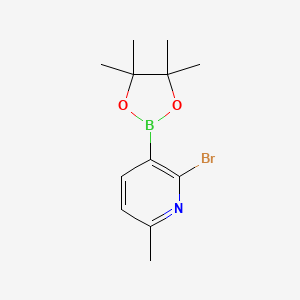

2-溴-6-甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a bromopyridine derivative . It is a compound with borate and sulfonamide groups .

Synthesis Analysis

The synthesis of “2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . It can also be synthesized through nucleophilic and amidation reactions .

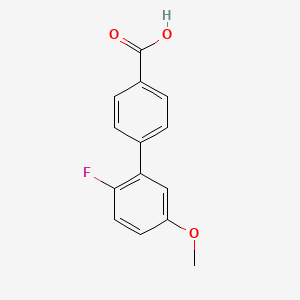

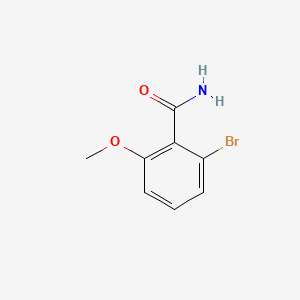

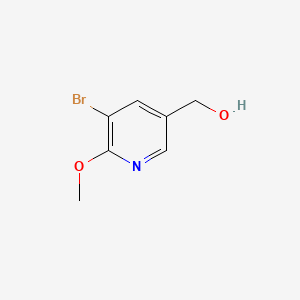

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been characterized by 1H and 13C NMR, IR, MS . The crystal structure of this compound is triclinic, with a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)° .

Chemical Reactions Analysis

The compound “2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can undergo various chemical reactions. For example, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

科学研究应用

组合化学中的双功能结构单元:该化合物在组合化学中是一种新的意外的双功能结构单元。它已与其区域异构体在结构上进行比较,表明二氧杂硼环的取向和 BO2 基团的键角存在显着差异。这些结构差异并不能解释观察到的化学反应性差异,但证实了该化合物的相对较低稳定性。基于 HOMO 和 LUMO 的从头算计算也显示出与化学反应中观察到的差异相对应的分布 (Sopková-de Oliveira Santos 等人,2003 年).

合成和晶体结构研究:该化合物参与了具有苯环的各种硼酸酯中间体的合成和晶体结构研究。它通过三步取代反应获得,结构通过光谱方法和质谱确认。密度泛函理论 (DFT) 计算与 X 射线衍射结果一致,揭示了这些化合物的分子结构和物理化学性质的见解 (Huang 等人,2021 年).

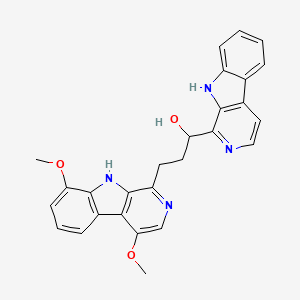

增强亮度发射调谐纳米粒子:这种化学物质用于从杂双官能聚芴结构单元合成增强亮度发射调谐纳米粒子。对于创建具有明亮荧光发射的稳定纳米粒子至关重要,可以通过能量转移将其调谐到更长的波长。这些性质对于有机发光器件的应用以及潜在的生物标记非常重要 (Fischer 等人,2013 年).

催化对映选择性硼烷还原:该化合物在催化对映选择性硼烷还原过程中被提及。它用于制备手性吡啶基胺,证明了它在不对称还原和催化剂开发中的重要性 (Huang 等人,2010 年).

发色团中的光致互变异构化:它参与了对发色团中光致互变异构化的研究。此类研究对于理解分子系统的な光物理学至关重要,并对光子和电子应用具有重要意义 (Vetokhina 等人,2012 年).

未来方向

作用机制

Target of Action

Similar compounds have been used as intermediates in the synthesis of cholinergic drugs , which target the cholinergic system in the body. This system plays a crucial role in muscle movement, breathing, heart rate, and other functions.

Mode of Action

Boronic esters, including pinacol boronic esters, are known to be involved in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction that is widely used in organic synthesis. The boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .

Pharmacokinetics

For instance, boronic esters are known to be susceptible to hydrolysis , which could affect the compound’s stability and bioavailability.

Result of Action

Similar compounds have been used as intermediates in the synthesis of cholinergic drugs , which can treat gastrointestinal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the compound’s action could be influenced by the pH of its environment.

属性

IUPAC Name |

2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYRUNGCPKPNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694430 |

Source

|

| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1309981-30-3 |

Source

|

| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)

![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)